![molecular formula C18H20F3NO B2475470 1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2097913-51-2](/img/structure/B2475470.png)
1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
Photochemistry of Cyclopropyl-Substituted Compounds
Research on cyclopropyl-substituted compounds, such as "1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene," has demonstrated significant photochemical properties. These compounds undergo photolysis at ambient temperature, leading to the formation of dimethylvinylidene, which can be trapped by cyclohexene. This process involves a rearrangement via a putative 1,5-sigmatropic shift followed by an electrocyclic ring opening. The findings from this study provide insights into the behavior of cyclopropyl-substituted compounds under photochemical conditions, which could be relevant to understanding the photochemical properties of "1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one" (Hardikar, Warren, & Thamattoor, 2015).
Antifungal Activity of Triazolyl-Substituted Compounds
A study on 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives, revealed high antifungal activity against Candida spp. strains. A derivative with a cyclopropyl substituent exhibited outstanding selectivity and low toxicity, suggesting the potential of cyclopropyl and triazolyl substitutions in enhancing antifungal efficacy. This research could inform applications of "this compound" in developing antifungal agents (Zambrano-Huerta et al., 2019).
Sigma Receptor Ligands
The compound has structural similarities to "1-phenyl-2-cyclopropylmethylamines," which have shown high affinity for sigma receptor subtypes. This affinity is critical for understanding the compound's potential in modulating receptor activity, suggesting its application in neuropharmacology and receptor studies. Notably, specific derivatives exhibited high affinity and selectivity, providing a foundation for exploring "this compound" in similar contexts (Prezzavento et al., 2007).
In Vitro and In Vivo Metabolism Studies
A potent inhibitor of soluble epoxide hydrolase, "1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU)," shares structural features with the compound , particularly in the context of piperidinyl and trifluoromethylphenyl groups. Research into TPPU's metabolism has highlighted the formation of metabolites through hydroxylation and amide hydrolysis, providing insights into the metabolic pathways that similar compounds might undergo. This knowledge is crucial for assessing the pharmacokinetics and potential therapeutic applications of "this compound" (Wan et al., 2019).
properties
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c19-18(20,21)16-6-1-13(2-7-16)3-8-17(23)22-11-9-15(10-12-22)14-4-5-14/h1-2,6-7H,3-5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVFNNJYJXBLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.